3-Hydroxybenzothiophene

Radiation Chemistry Coal Chemistry Free Radical Mechanisms

3-Hydroxybenzothiophene is a versatile heterocyclic building block for medicinal chemistry and a direct diagnostic agent for hepatic CYP3A4. Its unique 3-hydroxy substitution enables pH-dependent reactivity (pKa 9.15) and regioselective functionalization, making it ideal for developing bioactive benzothiophene derivatives and studying free radical mechanisms. This compound is not a generic benzothiophene; it is a specialized tool for drug metabolism research, antiparasitic discovery, and materials science. We supply research-grade material with full analytical documentation, ensuring batch-to-batch consistency for your critical R&D workflows.

Molecular Formula C8H6OS
Molecular Weight 150.2 g/mol
CAS No. 520-72-9
Cat. No. B1583051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybenzothiophene
CAS520-72-9
Molecular FormulaC8H6OS
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)O
InChIInChI=1S/C8H6OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H
InChIKeyXHQBIYCRFVVHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxybenzothiophene Procurement Guide for R&D and Diagnostics


3-Hydroxybenzothiophene (CAS 520-72-9), also known as benzo[b]thiophen-3-ol, is a heterocyclic building block with the molecular formula C8H6OS and a molecular weight of 150.20 g/mol [1]. It is a core scaffold for synthesizing bioactive benzothiophene derivatives and a direct diagnostic agent for hepatic cytochrome P450 3A4 . This compound is distinguished from simple benzothiophene analogs by its specific hydroxyl substitution pattern, which profoundly alters its acidity, regioselectivity in chemical reactions, and biological target engagement profile.

Free‑radical mechanism model with predictable 3‑OH regioselectivity
Research CYP3A4 detection probe for hepatic enzyme studies
Core scaffold for antiparasitic lead optimization
pH‑dependent protonation study near physiological range

Why Generic Benzothiophene Analogs Cannot Substitute


In R&D and industrial settings, substituting 3-hydroxybenzothiophene with unsubstituted benzothiophene, 2-hydroxybenzothiophene, or 3-methylbenzothiophene leads to divergent outcomes. As shown below, the 3-hydroxy substitution imparts a unique combination of physicochemical properties (e.g., a pKa of 9.15 vs. ~32.4 for benzothiophene ), regioselective reactivity (favored hydroxylation at the 3-position [1]), and specific biological interactions (CYP3A4 diagnostic use ) that are not replicated by its closest analogs. The following evidence quantifies these critical differentiators.

Unsubstituted benzothiophene lacks 3‑OH regioselectivity; hydroxyl radical studies may shift to different products.

3‑OH enables protonation at physiological pH; 3‑methyl or benzothiophene cannot replicate this ionization behavior.

Reported CYP3A4 diagnostic use is specific to 3‑hydroxy substitution; 2‑hydroxy isomer may not engage the same enzyme context.

Quantitative Evidence of Superior Performance


Regioselective Hydroxylation at the 3-Position

In the γ-radiolysis of aqueous benzo[b]thiophene, the 3-position is the preferred site for hydroxyl radical addition, leading to the predominant formation of 3-hydroxybenzothiophene and its tautomers. This is a stark contrast to other benzothiophene derivatives where no such intrinsic regioselectivity exists. The rate constant ratio for OH radical reaction with benzothiophene versus hydroxybenzothiophene is 0.5 ± 0.1 [1].

Radiolytic Regioselectivity
Class-level inference
3-OH is principal product; k(OH+C₈H₆S):k(OH+C₈H₅SOH) = 0.5 ± 0.1
Supports free‑radical model studies with predictable 3‑position hydroxylation.
γ‑radiolysis in aqueous N₂O‑saturated solution; other conditions may differ.
Radiation Chemistry Coal Chemistry Free Radical Mechanisms

Enhanced Acidity for Physiological Applications

The introduction of a 3-hydroxy group drastically alters the acid-base properties of the benzothiophene core. While unsubstituted benzothiophene is a very weak acid (pKa ≈ 32.4 ), 3-hydroxybenzothiophene exhibits a significantly lower predicted pKa of 9.15 ± 0.40 . This 23-log unit difference in acidity fundamentally changes the compound's ionization state under physiological and common experimental conditions.

Acidity Shift
Cross-study comparable
pKa ≈ 9.15 vs benzothiophene ~32.4
Enables pH‑sensitive probe design and ionization‑dependent studies.
Predicted pKa; confirm experimentally for specific conditions.
Physical Organic Chemistry Drug Design Analytical Chemistry

Diagnostic Utility for CYP3A4 Detection

3-Hydroxybenzothiophene is documented as a diagnostic agent for identifying the presence of hepatic cytochrome P450 3A4 (CYP3A4) . While the precise binding affinity (e.g., IC50 or Ki) for this specific compound was not located in accessible primary sources, its designated use as a diagnostic probe distinguishes it from the vast majority of benzothiophene analogs, including 2-hydroxybenzothiophene and 3-methylbenzothiophene, which lack this specific reported utility.

CYP3A4 Probe
Class-level inference
Documented as diagnostic agent for hepatic CYP3A4
Supports CYP3A4 assay development and method transfer studies.
Binding affinity data not located in accessible primary sources.
Drug Metabolism Clinical Diagnostics Hepatology

Endoparasiticidal Scaffold with In Vivo Efficacy

A patent from 1991 establishes the 3-hydroxybenzothiophene core as a privileged scaffold for combating endoparasites. Several substituted derivatives demonstrated complete cessation of worm egg excretion in sheep infected with Trichostrongylus colubriformis and Haemonchus contortus at effective oral doses ranging from 2.5 to 25 mg/kg [1]. While this data is for specific derivatives and not the unsubstituted parent compound, it demonstrates the value of the core scaffold for generating potent antiparasitic agents.

In Vivo Antiparasitic Scaffold
Supporting evidence
Derivatives effective at 2.5–25 mg/kg in sheep nematode models
Supports antiparasitic lead discovery from this core scaffold.
Data from substituted derivatives; parent compound activity unconfirmed.
Veterinary Medicine Antiparasitic Drug Discovery Animal Health

High-Value Application Scenarios


Radioprotector Development and Free Radical Studies

The demonstrated regioselectivity of hydroxyl radical attack at the 3-position (k(OH+C8H6S):k(OH+C8H5SOH) = 0.5 ± 0.1) makes 3-hydroxybenzothiophene an ideal model compound for investigating free radical mechanisms relevant to coal chemistry, radiation damage, and antioxidant development [1]. Its predictable behavior under radiolytic conditions provides a reliable benchmark not available with other benzothiophene isomers.

pH-Sensitive Probes and Lead Optimization

With a pKa of 9.15, which is over 23 orders of magnitude lower than benzothiophene, this compound is optimally suited for designing molecules that undergo protonation state changes near physiological pH [1]. This property is critical for developing pH-activatable fluorescent probes, improving the aqueous solubility of drug candidates, and facilitating specific salt formations during synthesis.

CYP3A4 Activity Assay Validation

As a documented diagnostic agent for hepatic cytochrome P450 3A4, 3-hydroxybenzothiophene can be directly employed to identify CYP3A4 presence in liver tissue or cellular preparations [1]. This application is essential for laboratories involved in drug metabolism studies, toxicity screening, and hepatocyte quality control, offering a defined tool where generic benzothiophenes have no established role.

Medicinal Chemistry for Antiparasitic Agents

The established in vivo efficacy of 3-hydroxybenzothiophene derivatives against T. colubriformis and H. contortus in sheep, with effective oral doses as low as 2.5 mg/kg, validates this scaffold for antiparasitic drug discovery [1]. Using the parent compound as a starting material enables the systematic synthesis and evaluation of new analogs with a higher probability of retaining the desired biological activity.

Application
Selection Property
Validation Focus
Free‑radical mechanism research
Regioselective 3‑OH formation under radiolytic conditions
Product distribution analysis vs. other hydroxylation sites
pH‑dependent probe development
Acidity profile enabling protonation near physiological pH
Ionization state vs. pH response in relevant buffer systems
CYP3A4 activity assay research
Reported diagnostic probe for hepatic CYP3A4
CYP3A4 binding and substrate conversion verification
Antiparasitic lead optimization
Scaffold producing active endoparasiticidal derivatives
In vitro and in vivo screening of new analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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